molecular formula C16H21N3O B11851687 4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine CAS No. 61191-09-1

4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine

Cat. No.: B11851687
CAS No.: 61191-09-1
M. Wt: 271.36 g/mol
InChI Key: UIOHVYKOAGXAGY-UHFFFAOYSA-N
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Description

4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound features a morpholine ring fused with a tetrahydropyridoindole structure, making it a unique entity in the realm of heterocyclic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The morpholine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of 4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine involves its interaction with specific molecular targets. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine is unique due to its combined indole and morpholine structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

61191-09-1

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

4-(3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine

InChI

InChI=1S/C16H21N3O/c1-11-10-14-15(12-4-2-3-5-13(12)18-14)16(17-11)19-6-8-20-9-7-19/h10,18H,2-9H2,1H3

InChI Key

UIOHVYKOAGXAGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(N2)CCCC3)C(=N1)N4CCOCC4

Origin of Product

United States

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